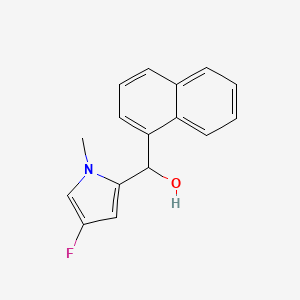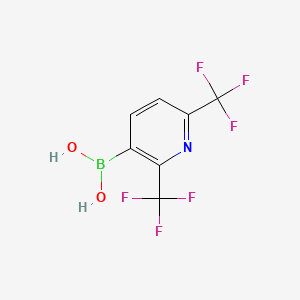
tert-Butyl 4-(1-amino-3-hydroxypropan-2-yl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-(1-Amino-3-hydroxypropan-2-yl)pipéridine-1-carboxylate de tert-butyle est un composé chimique de formule moléculaire C13H26N2O3. C'est un dérivé de la pipéridine qui a trouvé des applications dans divers domaines de la recherche scientifique et de l'industrie. Ce composé est connu pour sa structure unique, qui comprend un groupe tert-butyle, un groupe amino et un groupe hydroxypropan-2-yle attaché à un cycle pipéridine.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 4-(1-Amino-3-hydroxypropan-2-yl)pipéridine-1-carboxylate de tert-butyle implique généralement la réaction de dérivés de la pipéridine avec du chloroformate de tert-butyle et d'autres réactifs.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des conditions de réaction optimisées pour assurer un rendement et une pureté élevés. Le processus comprend généralement des étapes telles que la protection, la substitution et la déprotection, réalisées sous des conditions de température et de pression contrôlées pour obtenir le produit souhaité.
Analyse Des Réactions Chimiques
Types de réactions
Le 4-(1-Amino-3-hydroxypropan-2-yl)pipéridine-1-carboxylate de tert-butyle peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle peut être oxydé pour former les cétones ou aldéhydes correspondants.
Réduction : Le composé peut être réduit pour former des amines ou des alcools.
Substitution : Le groupe amino peut participer à des réactions de substitution nucléophile.
Réactifs et conditions courantes
Oxydation : Des réactifs tels que le permanganate de potassium ou le trioxyde de chrome peuvent être utilisés en milieu acide ou basique.
Réduction : Les agents réducteurs courants comprennent l'hydrure de lithium et d'aluminium et le borohydrure de sodium.
Substitution : Des réactifs comme les halogénoalcanes ou les chlorures d'acyle peuvent être utilisés en présence d'une base pour faciliter les réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des cétones ou des aldéhydes, tandis que la réduction peut produire des amines primaires ou secondaires.
Applications de la recherche scientifique
Le 4-(1-Amino-3-hydroxypropan-2-yl)pipéridine-1-carboxylate de tert-butyle a une large gamme d'applications dans la recherche scientifique, notamment :
Chimie : Utilisé comme intermédiaire dans la synthèse de molécules organiques complexes.
Biologie : Utilisé dans l'étude des mécanismes enzymatiques et des interactions protéiques.
Médecine : Étudié pour ses propriétés thérapeutiques potentielles et comme élément constitutif pour le développement de médicaments.
Industrie : Utilisé dans la production de produits pharmaceutiques et de produits chimiques fins.
Mécanisme d'action
Le mécanisme d'action du 4-(1-Amino-3-hydroxypropan-2-yl)pipéridine-1-carboxylate de tert-butyle implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut agir comme un ligand, se liant à des enzymes ou à des récepteurs et modulant leur activité. Cette interaction peut entraîner des modifications des processus cellulaires, tels que la transduction du signal, l'expression des gènes et les voies métaboliques .
Applications De Recherche Scientifique
tert-Butyl 4-(1-amino-3-hydroxypropan-2-yl)piperidine-1-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of tert-Butyl 4-(1-amino-3-hydroxypropan-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparaison Avec Des Composés Similaires
Composés similaires
4-(Phénylamino)pipéridine-1-carboxylate de tert-butyle : Utilisé comme intermédiaire dans la synthèse du fentanyl et de ses dérivés.
4-(6-Aminopyridin-3-yl)pipéridine-1-carboxylate de tert-butyle : Utilisé dans la synthèse d'intermédiaires pharmaceutiques.
Unicité
Le 4-(1-Amino-3-hydroxypropan-2-yl)pipéridine-1-carboxylate de tert-butyle est unique en raison de ses groupes fonctionnels spécifiques et de sa configuration structurelle, qui lui confèrent des propriétés chimiques et biologiques distinctes. Sa combinaison d'un groupe tert-butyle, d'un groupe amino et d'un groupe hydroxypropan-2-yle en fait un composé polyvalent pour diverses applications dans la recherche et l'industrie.
Propriétés
Formule moléculaire |
C13H26N2O3 |
|---|---|
Poids moléculaire |
258.36 g/mol |
Nom IUPAC |
tert-butyl 4-(1-amino-3-hydroxypropan-2-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C13H26N2O3/c1-13(2,3)18-12(17)15-6-4-10(5-7-15)11(8-14)9-16/h10-11,16H,4-9,14H2,1-3H3 |
Clé InChI |
OETNYMNYPCANMS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(CC1)C(CN)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(Trifluoromethyl)-6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidine dihydrochloride](/img/structure/B11858697.png)
![1-(3-Chlorophenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine](/img/structure/B11858705.png)
![Benzo[d]isothiazol-5-yl benzoate](/img/structure/B11858707.png)
![5-Amino-1-(3-fluoro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11858728.png)


![1-(3-Ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11858756.png)




![5-Isopropyl-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B11858773.png)
